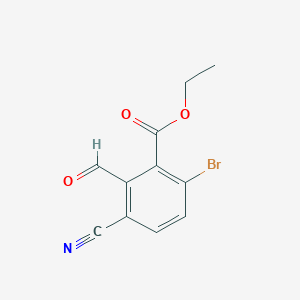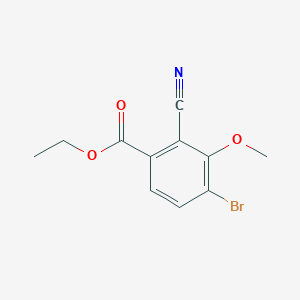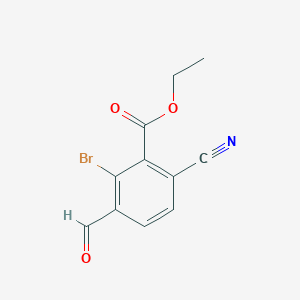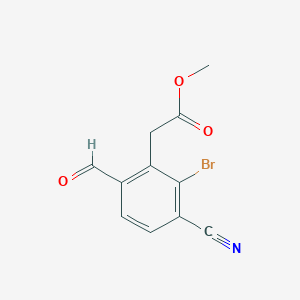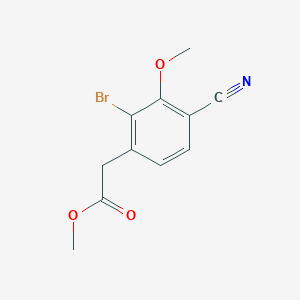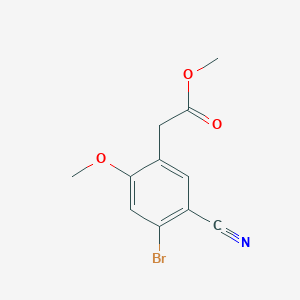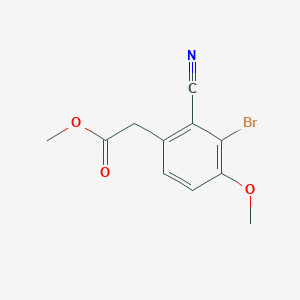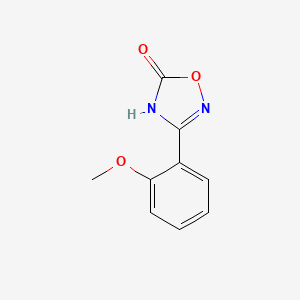
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not advised for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
The synthesis of compounds containing the 2-methoxyphenol moiety core structure has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of related compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
There are several synthetic routes for related compounds . For example, the reaction of diethanolamine with m-chloroaniline is a common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) .Physical And Chemical Properties Analysis
Phenolic compounds, which include methoxyphenols, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Luminescence Properties
One of the prominent applications of compounds like 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol is in luminescence studies. For instance, Mikhailov et al. (2016) synthesized derivatives of 1,2,4-oxadiazole, including 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and analyzed their luminescence properties. They found that certain derivatives exhibit high luminescence quantum yield, making them potentially useful in photonic and electronic applications (Mikhailov et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their role in corrosion inhibition. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor. They found it to be highly effective in preventing corrosion in sulfuric acid media, indicating a potential application in industrial corrosion protection (Bouklah et al., 2006).
Pharmacological Potential
In pharmacological research, 1,3,4-oxadiazole derivatives, including those related to 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol, have been explored for various biological activities. Faheem (2018) focused on the computational and pharmacological evaluation of these derivatives, assessing their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This indicates the versatility of oxadiazole derivatives in drug discovery and development (Faheem, 2018).
Mécanisme D'action
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 2-methoxyphenol moiety have been associated with antioxidant activity, suggesting potential involvement in oxidative stress pathways .
Pharmacokinetics
Similar compounds have shown good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Related compounds have shown to modulate neural excitability and have potential antitumor activity through ROS-mediated apoptosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-5-3-2-4-6(7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIXYRDYWLYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



